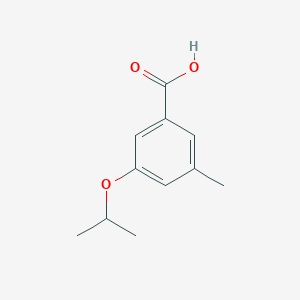

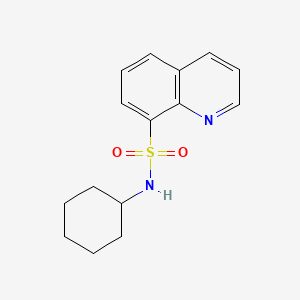

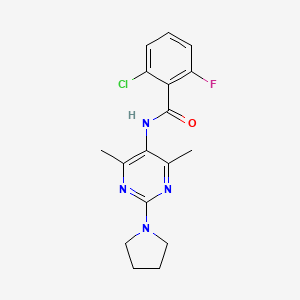

![molecular formula C25H19N5O5 B2684719 methyl 2-{[(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetyl]amino}benzoate CAS No. 1189687-24-8](/img/structure/B2684719.png)

methyl 2-{[(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetyl]amino}benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-{[(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetyl]amino}benzoate” is a compound that belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These compounds have been synthesized and evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The starting material, 2,3-dichloropyrazine, is commercially available .

Chemical Reactions Analysis

The compound potently intercalates DNA, which is a key mechanism of action for many anticancer drugs . The IC50 values, which measure the effectiveness of a compound in inhibiting biological or biochemical function, are in the micromolar range .

Scientific Research Applications

The compound , methyl 2-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)benzoate, belongs to the pyrrole-3-carboxylic acid amide family. This substructure is central to successful drugs like Atorvastatin and Sunitinib . Let’s explore its unique applications:

Antimalarial Activity

Pyrrolin-4-ones, structurally related to our compound, have demonstrated antimalarial activity . Investigating whether methyl 2-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)benzoate exhibits similar properties could be valuable for combating malaria.

HIV-1 Protease Inhibition

Pyrrolin-4-ones have also shown HIV-1 protease inhibitory activity . Exploring whether our compound shares this property could contribute to antiviral drug development.

Oxidative Cyclization

The oxidative cyclization of β-enaminones, involving a rearrangement step after ring formation, has been studied . Investigating whether our compound follows a similar pathway could provide insights into its reactivity and potential applications.

One-Pot Synthesis

One-pot variants, such as starting from β-ketoamides, have been explored for synthesizing pyrrolin-4-ones . Examining whether methyl 2-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)benzoate can be synthesized efficiently in a one-pot process would be informative.

Cu (II)-Catalyzed Cyclization

Cu (II)-catalyzed cyclization of α-diazo-β-oxoamides with amines has yielded similar pyrrolinones . Investigating whether our compound can undergo this cyclization pathway could expand its synthetic utility.

Iodine-Promoted Cyclization

Iodine-promoted cyclization of enaminones with aryl methyl ketones has been demonstrated for pyrrolin-4-ones . Assessing whether our compound can participate in this reaction could provide an alternative synthetic route.

Other Applications

Beyond the mentioned fields, further exploration of methyl 2-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)benzoate’s properties may reveal additional applications in drug discovery, materials science, or biochemistry.

Mechanism of Action

properties

IUPAC Name |

methyl 2-[[2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N5O5/c1-34-24(32)17-11-5-6-12-18(17)26-21(31)15-29-25(33)30-20-14-8-7-13-19(20)27-23(22(30)28-29)35-16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHHBFYEQGJUIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

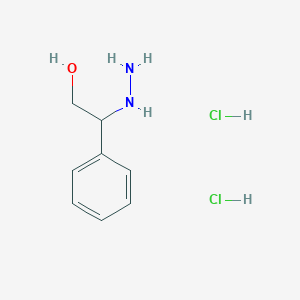

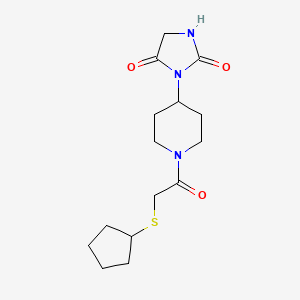

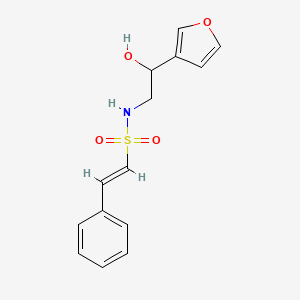

![3-Oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B2684637.png)

![4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide](/img/no-structure.png)

![Methyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2684658.png)